5-(Trifluoromethyl)-1,3-benzoxazol-2-amine
Overview
Description
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of.
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluridine, have been found to target nucleoside metabolic inhibitors .
Mode of Action
A compound with a similar structure, fluopicolide, is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
The microbial degradation of fluorinated drugs has been studied, and it has been found that these drugs can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and piperzine ring cleavage .
Pharmacokinetics
A study on a similar compound, r-/s-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (r-/s-hfba), found stereoselective differences in pharmacokinetics between the enantiomers after oral and intravenous administration to rats .
Result of Action
The microbial degradation of fluorinated drugs can lead to the formation of various metabolites, which may have different biological activities .
Action Environment
It is known that the efficacy of similar compounds, such as trifluralin, can be influenced by soil humidity .
Biochemical Analysis
Molecular Mechanism
It’s unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-aminophenol with trifluoroacetic anhydride in the presence of a base, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Trifluoromethyl iodide with a palladium catalyst under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoxazole derivative with an additional oxygen-containing functional group, while reduction may produce a benzoxazole with a reduced trifluoromethyl group .
Scientific Research Applications
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2-aminobenzoxazole
- 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine
- 5-(Trifluoromethyl)-1,3-benzimidazol-2-amine
Uniqueness
5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is unique due to its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-benzoxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDXQCUQIUYDDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.